Home > Products > Screening Compounds P58659 > Ranitidine-N-oxide
Ranitidine-N-oxide - 73857-20-2

Ranitidine-N-oxide

Catalog Number: EVT-279752
CAS Number: 73857-20-2
Molecular Formula: C13H22N4O4S
Molecular Weight: 330.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ranitidine-N-oxide (I) is a major metabolite of the drug Ranitidine. [] It is formed via the N-oxidation of the ranitidine molecule, primarily by the enzyme flavin-containing monooxygenase 3 (FMO3) in the liver. [, ] Ranitidine-N-oxide serves as a valuable tool in scientific research, particularly in the fields of drug metabolism and pharmacogenetics. Its formation and excretion are used to investigate individual variations in FMO3 activity, which can influence drug response and potential adverse effects. [, ]

Ranitidine

  • Compound Description: Ranitidine hydrochloride (N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine hydrochloride) is a histamine H2-receptor antagonist. It effectively reduces gastric acid hypersecretion [, ].
  • Relevance: Ranitidine is the parent compound of Ranitidine-N-oxide. Ranitidine-N-oxide is a metabolite of Ranitidine formed through N-oxidation, primarily by the enzyme flavin-containing monooxygenase 3 (FMO3) [, , , , ].

Desmethylranitidine

  • Compound Description: Desmethylranitidine is a metabolite of Ranitidine formed by N-demethylation [, , ].
  • Relevance: Like Ranitidine-N-oxide, Desmethylranitidine is a key metabolite of Ranitidine. These metabolites are used in studying Ranitidine's metabolism and pharmacokinetics [].

Ranitidine-S-oxide

  • Compound Description: Ranitidine-S-oxide is another metabolite of Ranitidine, generated through S-oxidation [, , ].
  • Relevance: Similar to Ranitidine-N-oxide, this compound is a significant metabolite of Ranitidine. Both are involved in metabolic pathways and utilized as probes for FMO3 activity [, ].

2,2-Dimethylthiol-nitroethene

  • Compound Description: This compound is identified as an impurity found in Ranitidine [].

Nifedipine

  • Compound Description: Nifedipine is a calcium channel blocker used to treat hypertension and angina [].
  • Relevance: Although structurally unrelated to Ranitidine or Ranitidine-N-oxide, this drug was studied alongside Ranitidine for impurity profiling using HPLC, indicating a potential shared analytical approach [].
  • Compound Description: This compound is an identified impurity present in Nifedipine [].
  • Relevance: Similarly to Nifedipine, its inclusion in the study suggests a potential for applying comparable analytical techniques for impurity profiling of both Nifedipine and Ranitidine, indirectly linking it to Ranitidine-N-oxide research [].

Clofibrate

  • Compound Description: Clofibrate is a lipid-lowering agent [].
  • Relevance: Similar to Nifedipine, it was investigated alongside Ranitidine for impurities using HPLC, indicating potential shared analytical methodologies [].

Para - chlorophenol

  • Compound Description: This compound is an impurity detected in Clofibrate [].
  • Relevance: Its presence as an impurity in Clofibrate, which was studied alongside Ranitidine, indirectly links it to research involving Ranitidine and its metabolites, including Ranitidine-N-oxide [].
  • Compound Description: Atenolol is a beta-blocker used to treat hypertension and other cardiovascular diseases [].
  • Relevance: Like Nifedipine and Clofibrate, it was analyzed with Ranitidine for impurities, suggesting potential shared analytical approaches [].

p - Hydroxyphenylacetamide

  • Compound Description: This compound is an identified impurity found in Atenolol [].
  • Relevance: Similar to other impurities mentioned, its connection to Atenolol, which was studied in conjunction with Ranitidine, indirectly links it to research on Ranitidine-N-oxide due to potential shared analytical methods [].

Timolol

  • Compound Description: Timolol is a beta-blocker used to treat glaucoma and hypertension [].
  • Relevance: Included in the same study as Ranitidine for impurity analysis, suggesting potential shared analytical techniques [].

Propranolol

  • Compound Description: Propranolol is a beta-blocker used to treat various cardiovascular conditions [].
  • Relevance: Studied alongside Ranitidine for impurities, highlighting potential shared analytical methodologies [].

Caffeine

  • Compound Description: Caffeine is a central nervous system stimulant [].
  • Relevance: Used as a probe substrate to study FMO activity, particularly in relation to genetic variations in the FMO3 gene, which also plays a key role in Ranitidine-N-oxide formation [].

Theobromine

  • Compound Description: Theobromine is a metabolite of caffeine formed by N-demethylation, primarily by FMO [].
  • Relevance: Used alongside caffeine to assess in vivo FMO activity, providing insights into the enzyme's role in metabolizing various compounds, including Ranitidine to Ranitidine-N-oxide [].

Trimethylamine

  • Compound Description: Trimethylamine is an organic compound known for its fishy odor. It's derived from dietary choline [].
  • Relevance: Trimethylamine N-oxide formation from trimethylamine serves as a non-invasive probe to assess the functional activity of human FMO3 in vivo. This is relevant because FMO3 is also the primary enzyme responsible for the N-oxidation of Ranitidine to Ranitidine-N-oxide [].

Trimethylamine N-oxide

  • Compound Description: Trimethylamine N-oxide is the N-oxidized form of trimethylamine, primarily formed by FMO3 in the liver [, ].
  • Relevance: Used as a probe to evaluate FMO3 activity, which is also responsible for Ranitidine-N-oxide formation. The levels of trimethylamine N-oxide in urine can indirectly provide information about FMO3 activity and, therefore, the potential for Ranitidine-N-oxide formation [, ].

(S)-Nicotine N-1'-oxide

  • Compound Description: (S)-Nicotine N-1'-oxide is a metabolite of nicotine, primarily formed by FMO3 [].
  • Relevance: Acts as a stereoselective probe for evaluating human FMO3 function, specifically in smokers. This is significant because FMO3 is also involved in the N-oxidation of Ranitidine [].

Cimetidine

  • Compound Description: Cimetidine is another histamine H2 receptor antagonist, like Ranitidine [].
  • Relevance: Cimetidine's S-oxygenation is used as a functional probe for human FMO3. Since both Cimetidine and Ranitidine are metabolized by FMO3, understanding Cimetidine's metabolism can provide insights into Ranitidine's metabolism and the formation of Ranitidine-N-oxide [].
Source and Classification

Ranitidine-N-oxide can be classified under the broader category of pharmaceutical compounds, specifically as an oxidative metabolite of ranitidine. It is important to note that ranitidine has faced scrutiny due to contamination with N-nitrosodimethylamine, leading to its withdrawal from many markets. The chemical structure of ranitidine-N-oxide includes an additional oxygen atom bonded to the nitrogen atom of the original ranitidine molecule, altering its pharmacological properties and metabolism.

Synthesis Analysis

Ranitidine-N-oxide can be synthesized through various oxidation methods. The most common methods include:

  1. Chemical Oxidation: Using oxidizing agents such as hydrogen peroxide or peracetic acid in a controlled environment to convert ranitidine into its N-oxide form.
  2. Biological Oxidation: This involves enzymatic processes where cytochrome P450 enzymes in the liver oxidize ranitidine during its metabolism.

Technical Parameters

  • Oxidizing Agent Concentration: Typically, a concentration of 1-5% hydrogen peroxide is used for chemical synthesis.
  • Reaction Conditions: Reactions are often performed at temperatures ranging from 25°C to 50°C for several hours, depending on the method employed.
Molecular Structure Analysis

The molecular structure of ranitidine-N-oxide can be described as follows:

  • Molecular Formula: C13_{13}H12_{12}N4_{4}O2_{2}
  • Molecular Weight: Approximately 248.26 g/mol
  • Structural Characteristics:
    • The compound retains the core structure of ranitidine, with an N-oxide functional group (R-N^+(O)R') attached to the nitrogen atom.
    • The presence of this N-oxide group modifies the electron distribution and reactivity of the molecule.

Structural Analysis Techniques

Common techniques for analyzing the molecular structure include:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the hydrogen and carbon environments in the molecule.
  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR): Helps identify functional groups present in the compound.
Chemical Reactions Analysis

Ranitidine-N-oxide can participate in several chemical reactions, primarily involving its oxidized nitrogen atom:

  1. Reduction Reactions: Ranitidine-N-oxide can be reduced back to ranitidine under certain conditions, such as in the presence of reducing agents like zinc dust or lithium aluminum hydride.
  2. Reactivity with Electrophiles: The N-oxide group may react with electrophiles, potentially leading to further modifications of the molecule.

Reaction Conditions

  • Typical reaction conditions for reduction may involve solvents like ethanol or methanol at room temperature.
Mechanism of Action

Relevant Data

Research indicates that metabolites like ranitidine-N-oxide may contribute differently to therapeutic effects or side effects compared to their parent compounds. Studies have shown that oxidative metabolites can influence drug efficacy and safety profiles.

Physical and Chemical Properties Analysis

Key physical and chemical properties of ranitidine-N-oxide include:

Analytical Techniques

Properties can be assessed using techniques such as:

  • Differential Scanning Calorimetry (DSC): To study thermal properties.
  • Chromatography: High-performance liquid chromatography (HPLC) for purity analysis.
Applications

Ranitidine-N-oxide has potential applications in various fields:

  1. Pharmaceutical Research: As a reference compound in studies assessing oxidative stress or drug metabolism.
  2. Toxicology Studies: Investigating the safety profile and potential side effects associated with ranitidine and its metabolites.
  3. Analytical Chemistry: Used in developing methods for detecting and quantifying ranitidine and its metabolites in biological samples.

Scientific Significance

Understanding the behavior of ranitidine-N-oxide contributes valuable insights into drug metabolism and safety, especially given the controversies surrounding nitrosamine contamination in pharmaceuticals.

Mechanistic Pathways of Ranitidine-N-Oxide Formation

Enzymatic Oxidation of Ranitidine in Hepatic Metabolism

Ranitidine undergoes extensive hepatic oxidation primarily catalyzed by flavin-containing monooxygenase (FMO) enzymes, with FMO3 identified as the principal isoform responsible for N-oxide formation in humans. Recombinant enzyme studies demonstrate that human FMO3 exhibits exceptional catalytic efficiency for ranitidine N-oxidation, producing 2180 pmol·min⁻¹·nmol⁻¹ FMO of ranitidine N-oxide—significantly higher than other FMO isoforms. For comparison, FMO1 generates only 39 pmol·min⁻¹·nmol⁻¹ FMO, while FMO2 and FMO5 produce negligible amounts (79 and 4 pmol·min⁻¹·nmol⁻¹ FMO, respectively) [4] [5]. This metabolic predominance aligns with FMO3's status as the major FMO isoform in adult human liver, constituting approximately 80% of total hepatic FMO content.

The reaction mechanism involves FMO3-mediated oxygen transfer from the flavin hydroperoxide intermediate (FAD-OOH) to ranitidine's tertiary dimethylamino group. This process generates the polar N-oxide metabolite while regenerating oxidized FAD. The high efficiency of this reaction is evidenced by in vitro studies where human liver microsomes converted 66-76% of ranitidine to its N-oxide metabolite [5]. Notably, ranitidine N-oxidation demonstrates strict stereoselectivity, with FMO3 exclusively producing the (E)-isomer due to substrate orientation constraints within the enzyme's active site. The metabolic significance of this pathway is further highlighted by clinical observations that urinary ranitidine N-oxide serves as a reliable in vivo probe for hepatic FMO3 activity [4] [5].

Table 1: Enzymatic Efficiency of Human FMO Isozymes in Ranitidine Oxidation

FMO IsoformTissue ExpressionRanitidine N-Oxide (pmol·min⁻¹·nmol⁻¹ FMO)Ranitidine S-Oxide (pmol·min⁻¹·nmol⁻¹ FMO)
FMO3Adult liver (primary)2180580
FMO1Kidney (primary)3945
FMO2Lung, liver (low)790
FMO5Liver, kidney (low)4280

Role of Cytochrome P450 Isoforms in N-Oxidation Reactions

While FMO3 dominates ranitidine N-oxidation, cytochrome P450 (CYP) enzymes contribute significantly to alternative metabolic pathways, particularly N-demethylation. Human liver microsomes produce desmethylranitidine (12-16% of total metabolites) through CYP-mediated oxidative dealkylation. This reaction involves initial hydroxylation at the α-carbon adjacent to the dimethylamino nitrogen, followed by spontaneous cleavage to yield formaldehyde and the secondary amine metabolite [4] [5]. Specific inhibition studies using chemical inhibitors demonstrate that CYP2C19, CYP1A2, and CYP2D6 isoforms collectively mediate ranitidine demethylation:

  • Tranylcypromine (CYP2C19 inhibitor) causes 71-95% inhibition
  • α-Naphthoflavone (CYP1A2 inhibitor) shows moderate inhibition
  • Quinidine (CYP2D6 inhibitor) partially suppresses demethylation [5]

Unlike the oxygen transfer mechanism of FMOs, CYPs utilize a radical-mediated hydrogen abstraction pathway for N-dealkylation. This mechanistic difference explains why recombinant FMO systems produce no detectable desmethylranitidine despite robust N-oxidation activity [4]. The competitive relationship between N-oxidation and N-demethylation has clinical implications, as demonstrated by in vitro studies showing that metiamazole (selective FMO inhibitor) decreases N-oxidation by 96-97% while increasing N-demethylation proportionally [5]. Furthermore, nitric oxide (NO) introduces regulatory complexity through post-translational modification of FMO3. Hepatic inflammation elevates NO levels, leading to S-nitrosylation of FMO3's cysteine residues, which inhibits ranitidine N-oxidation by 84.9% without equivalent reduction in enzyme expression. This inhibition is reversible upon treatment with sulfhydryl-reducing agents like dithiothreitol (DTT) or ascorbate [8].

Non-Enzymatic Autoxidation Pathways and Environmental Catalysts

Beyond enzymatic transformations, ranitidine undergoes spontaneous autoxidation in solid and solution states, generating N-oxide alongside potentially hazardous byproducts. This pathway gains pharmaceutical significance due to its connection to N-nitrosodimethylamine (NDMA) formation—a potent carcinogen that prompted global ranitidine recalls. The autoxidation mechanism involves three sequential stages:

  • Initial oxidation: Molecular oxygen attacks ranitidine's dimethylamino moiety, forming a tertiary amine radical cation intermediate
  • Nitrite liberation: Electron rearrangement cleaves the nitromethylene group, releasing nitrite ions (NO₂⁻)
  • Dimethylamine formation: Hydrolytic degradation of the oxidized dimethylamino group yields free dimethylamine (DMA) [1]

Environmental catalysts substantially accelerate these reactions. Atmospheric oxygen drives the initial oxidation, while heat (>40°C), humidity (>75% RH), and light exposure promote radical formation and degradation kinetics. Notably, liberated nitrite ions undergo complex transformations in pharmaceutical formulations, converting to gaseous nitrosating agents like nitrosyl chloride (NOCl). This compound subsequently reacts with DMA to form NDMA through N-nitrosation [1] [6].

Table 2: Environmental Catalysts of Ranitidine Autoxidation and Resulting Products

CatalystReaction SitePrimary ProductSecondary Reaction
OxygenDimethylamino groupTertiary amine radical cationNitrite liberation
Nitrite ionsNitromethylene groupNitrosyl chloride (NOCl)NDMA formation with DMA
Heat (40°C)Backbone cleavageDimethylamine (DMA)Nitrosation to NDMA
Humidity (>75% RH)Crystal latticeStructural degradationEnhanced nitrite/DMA release

Pharmaceutical mitigation strategies exploit the oxygen dependence of autoxidation. Spray-dried co-precipitation with oxygen-scavenging excipients like mannitol and dextrin creates physical barriers against atmospheric oxygen. Formulations containing 50-60% mannitol reduce ranitidine degradation to 88.5% after one month at 40°C/75% RH (versus 72.4% in native ranitidine), concurrently suppressing NDMA formation by 73% [6]. Ferulic acid (1.25 wt%) provides additional protection through radical scavenging and nitrite complexation, demonstrating ranitidine's inherent antioxidant capacity observed in in vitro models where it inhibits protein glycoxidation by scavenging hydroxyl radicals and binding transition metal ions [6] [7]. These stabilization approaches validate the autoxidation mechanism while offering practical interventions against degradant formation.

Properties

CAS Number

73857-20-2

Product Name

Ranitidine-N-oxide

IUPAC Name

N,N-dimethyl-1-[5-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]furan-2-yl]methanamine oxide

Molecular Formula

C13H22N4O4S

Molecular Weight

330.41 g/mol

InChI

InChI=1S/C13H22N4O4S/c1-14-13(8-16(18)19)15-6-7-22-10-12-5-4-11(21-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3

InChI Key

PPCOGEBVJJMLBW-UKTHLTGXSA-N

SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)C[N+](C)(C)[O-]

Solubility

Soluble in DMSO

Synonyms

anitidine N-oxide
ranitidine N-oxide hydrochloride

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)C[N+](C)(C)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.